Benzenemethanamine, N-propyl-3-(trifluoromethyl)-

Description

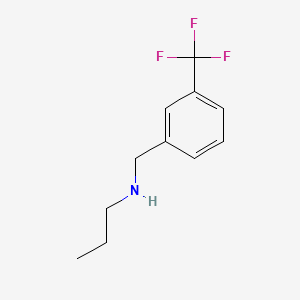

Benzenemethanamine, N-propyl-3-(trifluoromethyl)- is a substituted benzylamine derivative characterized by:

- Core structure: A benzene ring with a methanamine (CH2NH) group.

- Substituents:

- A trifluoromethyl (-CF3) group at the meta position (C3) of the benzene ring.

- A propyl (-CH2CH2CH3) group attached to the amine nitrogen.

This compound belongs to a class of fluorinated amines, which are of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing properties of the CF3 group, which enhance metabolic stability and lipophilicity.

Properties

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14/h3-5,7,15H,2,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXTUPBVFMKPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166959 | |

| Record name | Benzenemethanamine, N-propyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16065-26-2 | |

| Record name | N-Propyl-3-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16065-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-propyl-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016065262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-propyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-propyl-3-(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allows chemists to modify its structure to create new compounds with desired properties.

Reactivity:

- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The trifluoromethyl group can be reduced to difluoromethyl or monofluoromethyl derivatives.

- Substitution: The benzylamine moiety can participate in nucleophilic substitutions where the trifluoromethyl group can be replaced by other functional groups.

Biological Applications

Antimicrobial Activity:

Research has demonstrated that Benzenemethanamine, N-propyl-3-(trifluoromethyl)- exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Properties:

Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve modulation of key signaling pathways within the cells, leading to cytotoxic effects on human cancer cells.

Pharmaceutical Development

Precursor for Drug Design:

The compound is being explored as a precursor in the development of pharmaceutical agents targeting specific diseases. Its structural features enhance its lipophilicity and ability to penetrate cell membranes, which is crucial for drug efficacy .

Case Studies:

- A study highlighted its role in developing potent CCR2 antagonists, which are relevant in treating inflammatory diseases .

- Another research effort focused on its potential as a lead compound in cancer therapy due to its cytotoxic properties against human cancer cells.

Industrial Applications

Agrochemicals Production:

Benzenemethanamine, N-propyl-3-(trifluoromethyl)- is utilized in the production of agrochemicals. Its unique properties make it suitable for creating materials with specific functionalities that are beneficial in agricultural applications .

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-propyl-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and molecular targets are not well-characterized in the literature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Alkyl Chain Variations

Compound 1 : Benzenemethanamine, N-methyl-4-(trifluoromethyl)- (CAS 90390-11-7)

- Substituents :

- CF3 at para position (C4).

- Methyl (-CH3) group on the amine.

- Molecular formula : C9H10F3N.

- Molecular weight : 189.18 g/mol.

- Key differences :

- The para-CF3 group may reduce steric hindrance compared to the meta position.

- Shorter alkyl chain (methyl vs. propyl) decreases lipophilicity (logP ~1.8 estimated).

Compound 2 : Benzeneethanamine, α-methyl-N-isopropyl-3-(trifluoromethyl)- (CAS BRN 3054752)

- Substituents :

- CF3 at meta position (C3).

- Isopropyl (-CH(CH3)2) group on the amine.

- Molecular formula : C13H18F3N.

- Molecular weight : 245.29 g/mol.

- Higher molecular weight may reduce bioavailability compared to the linear propyl analog.

Functional Group Variations

Compound 3 : 3-(4-(Trifluoromethyl)phenoxy)-N,N-dimethyl-3-phenylpropan-1-amine (CAS 56225-81-1)

- Substituents: Phenoxy group linked to CF3 at para position. Dimethyl (-N(CH3)2) amine.

- Molecular formula: C18H20F3NO.

- Molecular weight : 347.36 g/mol.

- Key differences: The phenoxy ether linkage introduces polarity, altering solubility (estimated logP ~3.5).

Complex Derivatives

Compound 4 : Benzenemethanamine, α-[1-chloro-2-(chloroimino)-2-phenylethylidene]-N-phenyl- (CAS 96127-11-6)

- Substituents: Chloroimino group introduces electrophilic reactivity. Phenyl group on the amine.

- Molecular formula : C16H13Cl2N2.

- Molecular weight : 316.20 g/mol.

- Key differences: The chloroimino moiety may confer pesticidal activity (as seen in flubenzimine analogs). Increased halogen content enhances environmental persistence.

Data Table: Structural and Physicochemical Comparison

Research Implications and Gaps

- Metabolic Stability : The meta-CF3 group in the target compound may improve resistance to oxidative metabolism compared to para-CF3 analogs.

- Agrochemical Potential: Structural similarities to flutolanil (a benzamide pesticide) suggest possible herbicidal or fungicidal activity.

- Data Limitations: No direct pharmacological or toxicological data for the target compound was found in the provided evidence. Further studies on synthesis routes, receptor binding, and environmental impact are needed.

Biological Activity

Overview

Benzenemethanamine, N-propyl-3-(trifluoromethyl)-, with the molecular formula CHFN and a molecular weight of 217.23 g/mol, is a compound that has garnered attention for its potential biological activities. The trifluoromethyl group in its structure is significant as it can enhance the compound's reactivity and interactions with biological targets, making it a candidate for various applications in medicinal chemistry and pharmacology.

The biological activity of Benzenemethanamine, N-propyl-3-(trifluoromethyl)- is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The trifluoromethyl group may increase the binding affinity to target proteins, thereby modulating their activity. However, detailed pathways and molecular targets are still not well-characterized in the literature .

Biological Activity

Research indicates that Benzenemethanamine, N-propyl-3-(trifluoromethyl)- exhibits several notable biological activities:

- Antimicrobial Properties : Studies have suggested potential antimicrobial effects, although specific mechanisms remain to be elucidated.

- Anticancer Activity : Preliminary investigations indicate that this compound may possess anticancer properties, possibly through pathways involving apoptosis and cell cycle regulation.

- Enzyme Interaction : The compound has been evaluated for its ability to interact with various enzymes, which could lead to therapeutic applications in enzyme inhibition or modulation.

Case Studies and Research Findings

Several studies have explored the biological implications of Benzenemethanamine derivatives, focusing on structure-activity relationships (SAR) to optimize their efficacy:

- SAR Studies : Research has demonstrated that modifications in the trifluoromethyl group can significantly influence the biological activity of benzenemethanamine derivatives. For instance, variations in substituents on the benzene ring can alter binding affinities and selectivity towards specific targets .

- In Vitro Studies : In vitro assays have shown that certain derivatives exhibit potent activity against cancer cell lines. For example, compounds similar to Benzenemethanamine were tested for their effects on non-small cell lung cancer (NSCLC), revealing promising results in inhibiting cell proliferation .

- Mechanistic Insights : Investigations into the mechanism of action have highlighted that these compounds may affect signaling pathways related to tumor growth and survival. For instance, they may modulate kinases involved in cancer progression .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| Benzenemethanamine, N-propyl-3-(trifluoromethyl)- | CHFN | Antimicrobial, Anticancer | Trifluoromethyl group enhances reactivity |

| Benzenemethanamine, N-propyl-4-(trifluoromethyl)- | CHFN | Similar activities; different position of trifluoromethyl group affects binding affinity | Unique structural positioning influences activity |

Future Directions

The ongoing research into Benzenemethanamine, N-propyl-3-(trifluoromethyl)- suggests several avenues for future exploration:

- Expanded Biological Testing : Further studies are needed to comprehensively evaluate its efficacy across a broader range of biological systems.

- Optimization of Derivatives : Continued SAR studies will help identify modifications that enhance therapeutic potential while minimizing side effects.

- Clinical Applications : Investigating potential clinical applications in treating various diseases, particularly cancers and microbial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-propyl-3-(trifluoromethyl)benzenemethanamine, and what experimental parameters influence yield?

- Methodology :

- Route 1 : Reductive amination of 3-(trifluoromethyl)benzaldehyde with N-propylamine using NaBH or Pd/C under hydrogen. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3). Purify via column chromatography .

- Route 2 : Nucleophilic substitution of 3-(trifluoromethyl)benzyl chloride with propylamine in DMF at 80°C. Use triethylamine as a base to neutralize HCl byproducts. Yield optimization requires strict control of stoichiometry (amine:halide = 1.2:1) .

Q. How can NMR spectroscopy distinguish structural isomers or impurities in this compound?

- Methodology :

- H NMR : The trifluoromethyl group at the 3-position splits aromatic protons into distinct patterns (e.g., doublet of doublets for H-2 and H-4). Propylamine chain protons (N–CH–CH–CH) appear as a triplet (δ 2.4–2.7 ppm) and sextet (δ 1.4–1.6 ppm) .

- F NMR : A singlet near δ -60 ppm confirms the CF group. Splitting indicates contamination with fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.